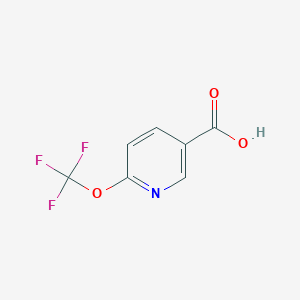

6-(Trifluoromethoxy)nicotinic acid

Übersicht

Beschreibung

6-(Trifluoromethoxy)nicotinic acid is a heterocyclic compound with the molecular formula C7H4F3NO3 . It has an average mass of 207.107 Da and a monoisotopic mass of 207.014328 Da . It is a useful research chemical used in the preparation of potent and highly selective (piperidin-4-yl)pyrido[3,2-d]pyrimidine based in vitro probe BAY-885 for the Kinase ERK5 .

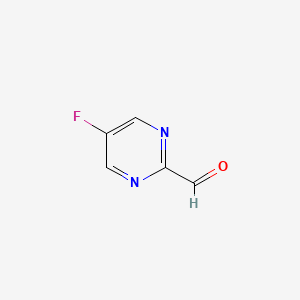

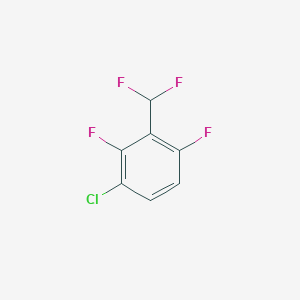

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group at the 3-position and a trifluoromethoxy group at the 6-position .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³ . It has a boiling point of 232.6±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.6±3.0 kJ/mol . The flash point is 94.5±25.9 °C . The index of refraction is 1.478 . The molar refractivity is 38.4±0.3 cm³ . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Biosynthesis of Nicotine

The research conducted by Dawson et al. (1960) on the biosynthesis of nicotine from isotopically labeled nicotinic acids provides insights into the role of nicotinic acid derivatives in tobacco root cultures. It was found that the nicotine produced by tobacco roots showed substantial incorporation of various forms of nicotinic acid, except for nicotinic acid-6-t. This study suggests that the enzymatic conversion of nicotinic acid to nicotine may not proceed via oxidation at the 6-position, indicating the significance of the 6-position in the biosynthetic pathway (Dawson et al., 1960).

Role in Lipid Metabolism

Tunaru et al. (2003) identified that nicotinic acid, a B complex vitamin, plays a crucial role in lipid metabolism. It primarily decreases lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This study shows that nicotinic acid binds to specific receptors (PUMA-G or HM74) in adipose tissue, leading to a decrease in cAMP levels and mediating the anti-lipolytic and lipid-lowering effects of nicotinic acid (Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties

Prachayasittikul et al. (2010) explored the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Their study indicates that these derivatives, including 2-(1-adamantylthio)nicotinic acid and its analogs, exert vasorelaxation effects and possess antioxidative activity. These findings suggest potential therapeutic applications for vascular health (Prachayasittikul et al., 2010).

Production of 6-Hydroxynicotinic Acid

Research on the enzymatic conversion of nicotinic acid to 6-hydroxynicotinic acid by microorganisms like Pseudomonas fluorescens highlights the biotechnological applications of nicotinic acid derivatives. The studies by Mizon (1995) and Hunt (1959) elucidate the microbial pathways involved in this conversion, indicating the potential for biocatalytic production of specific nicotinic acid derivatives (Mizon, 1995); (Hunt, 1959).

Inhibitory Effects on Atherosclerosis

Lukasova et al. (2011) demonstrated that nicotinic acid inhibits the progression of atherosclerosis in mice through its receptor GPR109A, primarily expressed in immune cells. This study highlights the anti-inflammatory and cholesterol-modulating effects of nicotinic acid, which can be useful in treating atherosclerosis and related conditions (Lukasova et al., 2011).

Chemical Synthesis and Analysis

The synthesis and characterization of nicotinic acid derivatives, as studied by Dege et al. (2014), provide a framework for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Dege et al., 2014).

Safety and Hazards

The safety information for 6-(Trifluoromethoxy)nicotinic acid indicates that it causes serious eye irritation (H319) and is harmful to aquatic life (H402) . Precautionary statements include washing skin thoroughly after handling, avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Wirkmechanismus

Target of Action

The primary target of 6-(Trifluoromethoxy)nicotinic acid is the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is the predominant mammalian cold-temperature thermosensor and is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system . This includes nerve circuitry implicated in migraine pathogenesis: the trigeminal and pterygopalatine ganglia .

Mode of Action

This compound acts as an antagonist of the TRPM8 channel . As an antagonist, it binds to the TRPM8 receptor and inhibits its function, which can lead to a reduction in the perception of cold temperatures and potentially alleviate symptoms of conditions like migraines .

Biochemical Pathways

It is known that trpm8 is involved in the sensation of cold temperatures and pain perception . Therefore, by inhibiting TRPM8, this compound could potentially affect these pathways and their downstream effects.

Pharmacokinetics

Medicinal chemistry efforts have focused on improving the drug-like properties of initial leads, particularly the removal of cyp3a4-induction liability and improvement of pharmacokinetic properties .

Result of Action

It is known that the compound has been evaluated in human clinical trials as a potent and highly selective antagonist of trpm8 . This suggests that it may have potential therapeutic effects in conditions related to this receptor, such as migraines .

Biochemische Analyse

Biochemical Properties

6-(Trifluoromethoxy)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in redox reactions. The compound can influence the activity of enzymes involved in NAD+ metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These interactions can modulate cellular processes like DNA repair, gene expression, and metabolic regulation .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving NAD±dependent enzymes. The compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the balance of NAD+ and NADH, which are essential for energy production and redox homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NAD+ and related enzymes. The compound can bind to the active sites of sirtuins and PARPs, leading to changes in their enzymatic activity. This binding can result in the inhibition or activation of these enzymes, thereby influencing various cellular processes. For example, the activation of sirtuins can enhance mitochondrial function and promote cellular longevity, while the inhibition of PARPs can reduce DNA repair activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular metabolism and promote beneficial effects on cellular function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to NAD+ metabolism. The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are essential for NAD+ biosynthesis. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, such as organic anion transporters (OATs), which facilitate its uptake and distribution. Additionally, binding proteins within the cytoplasm can influence its localization and accumulation, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localizations can enhance its interactions with NAD±dependent enzymes and other biomolecules, thereby modulating its effects on cellular processes .

Eigenschaften

IUPAC Name |

6-(trifluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYMJNIRFKFWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678826 | |

| Record name | 6-(Trifluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

940895-85-2 | |

| Record name | 6-(Trifluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

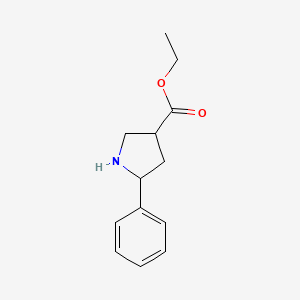

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)

![1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392386.png)

![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)

![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)